n,n-Diethyl-n'-(1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-yl)ethane-1,2-diamine
Description
N,N-Diethyl-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)ethane-1,2-diamine is a pyrazolo-pyrimidine derivative with a substituted ethane-1,2-diamine chain. Its core structure comprises a pyrazolo[3,4-d]pyrimidine scaffold, a nitrogen-rich heterocycle known for its bioactivity in anticancer and anti-inflammatory applications . The compound features a methyl group at the N-1 position of the pyrazolo-pyrimidine ring and diethyl substituents on the terminal amine of the ethane-1,2-diamine chain.
The compound’s synthesis typically involves chlorination of allopurinol derivatives followed by nucleophilic substitution with ethane-1,2-diamine derivatives under alkaline conditions . Its molecular formula is C₁₃H₂₂N₈ (MW: 302.35 g/mol), as inferred from analogous compounds in the evidence .
Properties
IUPAC Name |
N',N'-diethyl-N-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N6/c1-4-18(5-2)7-6-13-11-10-8-16-17(3)12(10)15-9-14-11/h8-9H,4-7H2,1-3H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNADWXPXBMOGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=C2C=NN(C2=NC=N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80969126 | |
| Record name | N~1~,N~1~-Diethyl-N~2~-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80969126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5417-97-0 | |
| Record name | NSC11633 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11633 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N~1~,N~1~-Diethyl-N~2~-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80969126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyrimidine Ring Functionalization
Starting with 2,6-dichloropyrimidine-4-carboxylic acid , selective substitution at the 4-position is achieved through nucleophilic displacement. For example, reaction with methylhydrazine in ethanol at reflux introduces the pyrazole ring, yielding 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol . Subsequent chlorination using phosphorus oxychloride (POCl₃) converts the hydroxyl group to a chloro substituent, producing 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine .
Regioselective Cyclization
Alternative routes employ Knoevenagel condensations between malononitrile and substituted benzoic acid derivatives, followed by cyclization with hydrazines. For instance, reacting phenoxybenzoic acid chloride with malononitrile in dimethylformamide (DMF) forms an enol ether intermediate, which undergoes cyclization with methylhydrazine to yield the pyrazolo[3,4-d]pyrimidine core.
Introduction of the Diamine Side Chain
The diethylaminoethylamine moiety is installed via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling .
Nucleophilic Substitution
4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine reacts with N,N-diethylethane-1,2-diamine in the presence of a base (e.g., potassium carbonate) in refluxing toluene. This step proceeds via SNAr, where the chloro group is displaced by the primary amine of the diamine. The reaction typically achieves yields of 65–75% after purification by column chromatography.
Reaction Conditions Table
Transition Metal-Catalyzed Coupling
Palladium-catalyzed methods, though less common due to cost, enable coupling of 4-bromo-pyrazolo[3,4-d]pyrimidine with diamines. Using Pd(OAc)₂ and Xantphos as ligands in dioxane at 100°C, this approach achieves moderate yields (~50%) but requires stringent purification to remove metal residues.
Optimization and Challenges
Protecting Group Strategies
Primary amines in the diethylaminoethyl side chain may require protection during synthesis. The trityl (Trt) group is often used, as demonstrated in the synthesis of deuterated ethylenediamine analogs. Deprotection with trifluoroacetic acid (TFA) restores the free amine without side reactions.
Byproduct Mitigation
Quaternary ammonium salts, formed during SNAr, are removed using phase-transfer catalysts like tetrabutylammonium bromide (TBAB). This step ensures high purity (>98%) in the final product.
Analytical Characterization
Key Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrimidine-H), 7.92 (s, 1H, pyrazole-H), 3.85 (t, J=6.4 Hz, 2H, CH₂NH), 3.45 (s, 3H, N-CH₃), 2.75–2.65 (m, 6H, N(CH₂CH₃)₂), 1.85 (quin, J=6.4 Hz, 2H, CH₂CH₂).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| SNAr | High yield, low cost | Requires harsh conditions |
| Buchwald-Hartwig | Functional group tolerance | Expensive catalysts, low yield |
| Knoevenagel | Modular scaffold assembly | Multi-step, hazardous reagents |
Industrial-Scale Considerations
Large-scale synthesis prioritizes atom economy and waste reduction. The SNAr route is favored for its simplicity, though solvent recovery systems (e.g., toluene distillation) are essential for cost efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the pyrazolo[3,4-d]pyrimidine core.
Reduction: Reduction reactions can also occur, particularly at the nitrogen atoms in the ethane-1,2-diamine moiety.
Substitution: Substitution reactions are common, especially at the nitrogen atoms, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or alkyl halides.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of the pyrazolo[3,4-d]pyrimidine core .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals .
Biology: In biological research, it is studied for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell cycle regulation .
Medicine: The compound has shown promise in preclinical studies as a potential anticancer agent due to its ability to inhibit specific kinases .
Industry: In the industrial sector, it may be used in the development of new materials or as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of n,n-Diethyl-n’-(1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-yl)ethane-1,2-diamine involves the inhibition of specific kinases, particularly CDK2. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells . The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent phosphorylation of target proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo-pyrimidine derivatives with ethane-1,2-diamine substituents exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis with structurally related compounds:
Key Insights :
Substituent Effects: N-1 Substitution: Methyl or ethyl groups (as in the target compound and Compound 4) improve metabolic stability compared to benzyl (Compound 7), which may hinder cellular uptake . C-4 Modifications: Hydrazine (Compound 4) confers cytotoxicity via hydrogen bonding, while ethane-1,2-diamine chains (target compound, IND-6) enhance binding to kinase ATP pockets . Diethyl vs.
Biological Activity Trends :
- Fused heterocycles (e.g., IND-6, Compound 11) exhibit superior activity due to enhanced π-π stacking with biological targets .
- The target compound’s diethyl groups may reduce polarity, but its activity remains unquantified in the evidence.
Synthetic Accessibility :
- The target compound’s synthesis is less complex than IND-6 or Compound 11, which require multi-step fusion of heterocycles .
Biological Activity
The compound n,n-Diethyl-n'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)ethane-1,2-diamine is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets.
1. Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance, compounds structurally related to this compound have been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer proliferation pathways.
Case Study:
In a study evaluating various pyrazolo[3,4-d]pyrimidine derivatives, one compound demonstrated an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant EGFR (T790M), indicating potent inhibitory activity and potential as an anticancer agent .
2. Antimicrobial Properties
The compound also shows promise in antimicrobial applications. Pyrazolo[3,4-d]pyrimidines have been investigated for their efficacy against various bacterial strains and fungi.
Research Findings:
A recent study highlighted the antimicrobial activity of several pyrazolo derivatives against resistant bacterial strains. The results indicated that these compounds could serve as a basis for developing new antibiotics .
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes and receptors involved in cellular signaling pathways.
Inhibition of Kinases
Pyrazolo[3,4-d]pyrimidines are known to act as ATP-competitive inhibitors of kinases such as EGFR and CHK1. The interaction with these kinases disrupts their activity and leads to apoptosis in cancer cells.
Cell Cycle Arrest
Flow cytometric analyses have shown that certain derivatives can induce cell cycle arrest at specific phases (S and G2/M), leading to increased apoptosis rates through mechanisms involving the BAX/Bcl-2 ratio .
Data Tables
| Compound | Target | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound 12b | Wild-type EGFR | 0.016 | Anticancer |
| Compound 12b | Mutant EGFR (T790M) | 0.236 | Anticancer |
| Various | Resistant Bacteria | Variable | Antimicrobial |
Q & A
Basic: What are the common synthetic routes for N,N-Diethyl-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)ethane-1,2-diamine and its analogs?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, derivatives of pyrazolo[3,4-d]pyrimidine are often synthesized by reacting halogenated pyrimidine intermediates with diamine nucleophiles under controlled conditions. In IND-6 (a structural analog), the reaction of a pyrazolo-pyrimidine precursor with N,N-diethylethane-1,2-diamine in chloroform at reflux yielded the target compound (76% yield) . Microwave-assisted methods are also employed for faster reaction kinetics, as seen in pyrazolo[3,4-d]pyrimidine-diamine derivatives, where reaction times were reduced to 10–15 minutes . Key steps include:
- Solvent selection : Chloroform, acetonitrile, or dichloromethane for optimal solubility.
- Purification : Column chromatography or recrystallization (e.g., from isopropyl alcohol).
- Yield optimization : Adjusting stoichiometry and reaction temperature (e.g., 60–80°C).
Basic: How are structural and purity characteristics validated for this compound?
Methodological Answer:
Validation relies on spectroscopic and chromatographic techniques:
- 1H/13C NMR : Peaks for aromatic protons (δ 7.2–9.1 ppm), methyl groups (δ 2.4–3.9 ppm), and ethyl groups (δ 1.3 ppm as triplets) confirm substitution patterns .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 349.2 [M+H]+ for IND-6) validate molecular weight .
- FT-IR : Bands at ~1633 cm⁻¹ (C=N) and ~3192 cm⁻¹ (NH) confirm functional groups .
- HPLC : Purity >95% is standard for biologically tested compounds .
Advanced: How do substituents on the pyrazolo[3,4-d]pyrimidine core influence biological activity?
Methodological Answer:
Substituent effects are studied via structure-activity relationship (SAR) analyses:
- Anticancer activity : Derivatives with electron-withdrawing groups (e.g., bromophenyl) show enhanced cytotoxicity. For example, a pyrazolo[3,4-d]pyrimidine-diamine with a 4-bromophenyl substituent exhibited IC₅₀ = 3.60 µg/mL against MCF-7 cells, outperforming cisplatin .
- Anti-inflammatory activity : Alkoxy or aryloxy groups (e.g., 4-methoxyphenyl) improve binding to cyclooxygenase (COX) enzymes .
- Enzyme inhibition : Tert-butyl or piperidine moieties enhance selectivity for kinase targets .
Experimental design : Parallel synthesis of analogs with systematic substituent variation, followed by in vitro assays (e.g., MTT for cytotoxicity, ELISA for COX inhibition).
Advanced: What strategies resolve contradictions in spectral data during characterization?
Methodological Answer:
Contradictions often arise from tautomerism or dynamic processes. For example:
- Tautomeric equilibria : Pyrazolo[3,4-d]pyrimidines can exhibit keto-enol tautomerism, leading to split NMR signals. Use of deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR helps identify dominant forms .
- Dynamic NH protons : Broad or missing peaks in 1H NMR due to hydrogen bonding are resolved by derivatization (e.g., acetylation) or 2D NMR (HSQC, HMBC) .
- Crystallography : Single-crystal X-ray diffraction (using SHELX software) provides unambiguous confirmation of solid-state structures .
Basic: What are the standard protocols for evaluating the compound’s stability?
Methodological Answer:
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (typically >200°C for pyrazolo[3,4-d]pyrimidines) .
- Solution stability : Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and assess photodegradation products by LC-MS .
Advanced: How are computational methods integrated into the study of this compound?
Methodological Answer:
- Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like kinases or COX-2. For instance, piperidine-containing analogs show favorable interactions with ATP-binding pockets .
- DFT calculations : Optimize geometry and calculate electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .
- MD simulations : Assess protein-ligand complex stability over 100-ns trajectories using GROMACS .
Basic: What solvents and conditions are optimal for recrystallization?
Methodological Answer:
- Solvents : Ethyl acetate (for high-melting-point compounds, e.g., 276–278°C) , isopropyl alcohol (for light-colored crystals) .
- Cooling rate : Slow cooling (0.5°C/min) to avoid amorphous precipitates.
- Seed crystals : Introduce microcrystals to induce nucleation in supersaturated solutions .
Advanced: How does stereochemistry influence the compound’s pharmacokinetic profile?
Methodological Answer:
- Chiral centers : Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers. For example, (1S)-configured ethane-diamine derivatives show improved metabolic stability .
- Pharmacokinetic assays : Conduct in vivo studies in rodents to compare AUC, Cmax, and half-life between enantiomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
